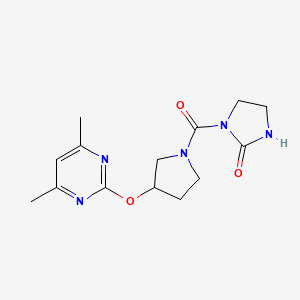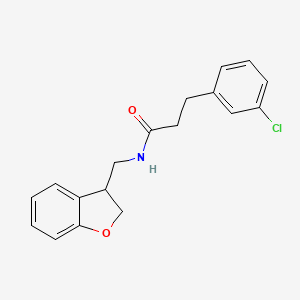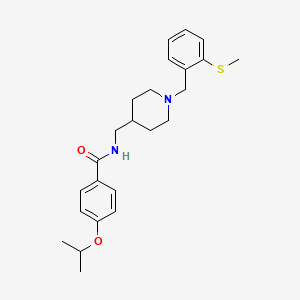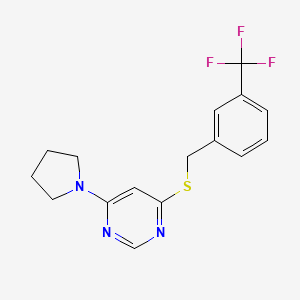![molecular formula C19H14ClN3OS B2749486 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide CAS No. 897457-94-2](/img/structure/B2749486.png)
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide is a compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties . The compound’s structure features a chlorophenyl group and an imidazo[2,1-b][1,3]thiazole core, which contribute to its unique chemical and biological properties.
作用機序
Target of Action
The primary target of this compound is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound, being an imidazothiazole derivative, stimulates the nuclear translocation of CAR . This translocation is a critical step in the activation of CAR, which subsequently binds to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of CAR influences various biochemical pathways, particularly those involved in drug metabolism. This includes the cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds .
Result of Action
The activation of CAR by this compound leads to the transcription of genes that encode for proteins involved in drug metabolism and transport . This can influence the body’s response to various drugs, potentially enhancing their breakdown and elimination .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the nutritional status of the individual, genetic factors influencing CAR expression and function, and potentially even circadian rhythms, as CAR activity has been shown to exhibit diurnal variation .
生化学分析
Biochemical Properties
It has been found that this compound forms a hydrogen bond with ASP831, and interacts with several other molecules through Pi-alkyl and Pi-sigma interactions .
Cellular Effects
Preliminary studies suggest that this compound displays broad-spectrum antiproliferative activity against various cancer cell lines .
Molecular Mechanism
It is known that this compound interacts with several biomolecules, potentially influencing their function .
準備方法
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide typically involves the following steps :
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-chlorobenzaldehyde and thiosemicarbazide can form the imidazo[2,1-b][1,3]thiazole core.
Acetylation: The imidazo[2,1-b][1,3]thiazole core is then acetylated using acetic anhydride to introduce the acetamide group.
N-Phenylation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the synthesis process.
化学反応の分析
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon (Pd/C), and specific temperature and pressure conditions to facilitate the reactions.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It exhibits significant biological activities, including anticancer, antifungal, and antibacterial properties. It has been tested against various cancer cell lines and pathogens, showing promising results.
Medicine: The compound is being explored for its potential use in cancer therapy, particularly due to its ability to inhibit the growth of cancer cells. It is also being studied for its potential use in treating fungal and bacterial infections.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as antimicrobial coatings and drug delivery systems.
類似化合物との比較
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives :
Levamisole: An imidazo[2,1-b][1,3]thiazole derivative used as an anthelmintic and immunomodulator. Unlike this compound, Levamisole is primarily used for its immunostimulatory properties.
CITCO: Another imidazo[2,1-b][1,3]thiazole derivative known for its ability to activate the constitutive androstane receptor (CAR). CITCO is used in research to study CAR activation and its effects on drug metabolism.
特性
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c20-14-8-6-13(7-9-14)17-11-23-16(12-25-19(23)22-17)10-18(24)21-15-4-2-1-3-5-15/h1-9,11-12H,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRNZGVHYLJTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2749406.png)



![(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2749412.png)

![N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2749415.png)




![4-[4-(1H-Pyrazol-4-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2749426.png)
